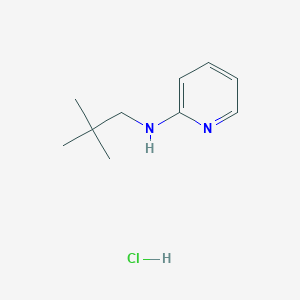

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride” is a chemical compound with the IUPAC name N-neopentylpyridin-2-amine hydrochloride . It has a molecular weight of 200.71 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride” is 1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 200.71 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Conformational Analyses of Derivatives

Studies on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including hydrochloride salts, revealed the structural configurations and hydrogen-bonding motifs in different crystal structures. This research emphasizes the significance of structural analysis in understanding the chemical behavior of related compounds (Nitek et al., 2020).

Oxidation Reactions

The oxidative conversion of N-acyl cyclic amines to N-acyl amino acids using pyridine N-oxides as catalysts demonstrates the versatility of pyridine derivatives in facilitating chemical transformations, including the cleavage of C-N bonds under mild conditions (Ito et al., 2005).

Catalysis

The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols highlights the catalytic applications of pyridine derivatives in promoting efficient chemical reactions (Liu et al., 2014).

Applications in Materials and Pharmaceuticals

Corrosion Inhibition

Pyridin-pyrazol derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric solutions, demonstrating the potential of pyridine-based compounds in industrial applications (Cissé et al., 2011).

Antimicrobial Activity

Schiff bases derived from 2-aminopyridine have been studied for their inhibitory effects against various bacterial strains, showcasing the pharmaceutical relevance of pyridine derivatives in developing new antimicrobial agents (Dueke-Eze et al., 2011).

Novel Heterocycles Synthesis

Generation of Novel Compounds

Research on the synthesis of novel heterocycles from 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine illustrates the utility of pyridine and its derivatives in generating structurally diverse libraries of compounds with potential pharmaceutical interest (Metwally et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,2-dimethylpropyl)pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNCBLGNPYAPDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)

![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)

![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2583458.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2583460.png)

acetate](/img/structure/B2583468.png)

![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)